molecular formula C5H6N2O3 B027697 Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 19703-94-7

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B027697
CAS RN: 19703-94-7
M. Wt: 142.11 g/mol
InChI Key: VTVKCTLIAIEYQX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, also known as MOC, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep reaction, and its chemical structure has been extensively studied.

Scientific Research Applications

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate falls within the broader class of 1,2,4-oxadiazoles, a group of compounds with significant pharmacological and biological activities. These heterocyclic compounds, including both 1,2,4-oxadiazoles and their related 1,3,4-oxadiazoles, have been extensively researched for their diverse bioactivities and potential therapeutic applications.

Synthetic Routes and Biological Significance

The synthesis of 1,2,4-oxadiazoles primarily involves reactions between primary amidoximes and acylating agents. This method, along with others such as 1,3-dipolar cycloaddition, forms a foundation for the creation of a vast array of 1,2,4-oxadiazoles with significant biological roles (Kayukova, 2005). The structural diversity of 1,2,4-oxadiazoles enables their application in various therapeutic areas, including antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Metal-Ion Sensing Applications

Aside from their biological activities, 1,3,4-oxadiazoles, a closely related class, show promise in the development of chemosensors, particularly for metal-ion detection. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for creating sensitive and selective sensors for metal ions (Sharma et al., 2022).

Antiparasitic Agents

Furthermore, both 1,2,4- and 1,3,4-oxadiazoles have been identified as valuable scaffolds in the development of antiparasitic agents. Their structural versatility allows for the creation of compounds capable of treating parasitic infections effectively, highlighting the potential of oxadiazole derivatives in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).

Safety and Hazards

While specific safety and hazard information for “Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for “Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” and related compounds could involve further exploration of their potential as anti-infective agents . Additionally, their potential for inhibiting certain biological processes could be further investigated .

properties

IUPAC Name

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVKCTLIAIEYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578243
Record name Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19703-94-7
Record name Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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